molecular formula C18H18FNO2 B7513215 (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone

Cat. No. B7513215
M. Wt: 299.3 g/mol
InChI Key: QYLVPQIEMIQOOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone, also known as FM1-43, is a fluorescent dye that has been widely used in scientific research. It is a lipophilic styryl compound that has a high affinity for cell membranes and has been used to study various cellular processes. In

Mechanism of Action

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone binds to cell membranes and can be taken up by endocytosis. It has been shown to preferentially label the plasma membrane of live cells, allowing researchers to study the dynamics of membrane trafficking. This compound has also been shown to bind to synaptic vesicles and can be used to label and track synaptic vesicles in live neurons.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on cellular physiology and viability. It has been used in a wide range of cell types, including neurons, epithelial cells, and fibroblasts, without significant toxicity. This compound has been shown to have a high signal-to-noise ratio, making it an ideal tool for studying membrane trafficking and synaptic vesicle recycling.

Advantages and Limitations for Lab Experiments

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone has several advantages for lab experiments, including its high affinity for cell membranes, its ability to label and track synaptic vesicles, and its minimal effects on cellular physiology and viability. However, this compound has some limitations, including its relatively low photostability, which can limit its use in long-term imaging experiments. It also has a limited excitation and emission spectrum, which can limit its use in multicolor imaging experiments.

Future Directions

There are several future directions for the use of (7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone in scientific research. One potential direction is the development of new derivatives of this compound with improved photostability and spectral properties. Another potential direction is the use of this compound in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Finally, this compound could be used in combination with other techniques, such as electrophysiology and optogenetics, to study the dynamics of synaptic transmission in live neurons.

Synthesis Methods

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone can be synthesized using several methods, including the reaction of 7-nitro-3,4-dihydro-2H-quinolin-1-amine with 3-(methoxymethyl)benzaldehyde in the presence of a base. Other methods include the reaction of 7-nitro-3,4-dihydro-2H-quinolin-1-amine with 3-(methoxymethyl)benzaldehyde in the presence of a catalyst or the reaction of 7-fluoro-3,4-dihydro-2H-quinolin-1-amine with 3-(methoxymethyl)benzaldehyde.

Scientific Research Applications

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone has been widely used in scientific research to study various cellular processes, including endocytosis, exocytosis, membrane trafficking, and synaptic vesicle recycling. It has been used to label and track synaptic vesicles in live neurons, allowing researchers to study the dynamics of synaptic vesicle recycling. This compound has also been used to study the kinetics of endocytosis and exocytosis in various cell types.

properties

IUPAC Name

(7-fluoro-3,4-dihydro-2H-quinolin-1-yl)-[3-(methoxymethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-22-12-13-4-2-5-15(10-13)18(21)20-9-3-6-14-7-8-16(19)11-17(14)20/h2,4-5,7-8,10-11H,3,6,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLVPQIEMIQOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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